N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide
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Overview
Description
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both thiazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction between the thiazole derivative and a pyridine-2-carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The thiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide involves:
Molecular Targets: The compound can interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate various signaling pathways, leading to changes in cellular functions and responses.
Binding Interactions: The presence of the hydroxyethyl, thiazole, and pyridine groups allows for specific binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}benzamide: Similar structure but with a benzamide group instead of a pyridine ring.
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}quinoline-2-carboxamide: Similar structure but with a quinoline ring instead of a pyridine ring.
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyrimidine-2-carboxamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
828920-55-4 |
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Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c16-6-5-13-9-7-14-11(18-9)15-10(17)8-3-1-2-4-12-8/h1-4,7,13,16H,5-6H2,(H,14,15,17) |
InChI Key |
MNNLPWSJXIDQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=C(S2)NCCO |
Origin of Product |
United States |
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